molecular formula C12H14N2 B13030176 N-(propan-2-yl)quinolin-5-amine

N-(propan-2-yl)quinolin-5-amine

Cat. No.: B13030176
M. Wt: 186.25 g/mol
InChI Key: PGPWSMDTTKCLQF-UHFFFAOYSA-N
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Description

N-(propan-2-yl)quinolin-5-amine: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinoline ring system substituted with an amine group at the 5-position and an isopropyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(propan-2-yl)quinolin-5-amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of a quinoline derivative with an appropriate amine. For example, the reaction of 5-chloroquinoline with isopropylamine under reflux conditions can yield this compound. The reaction is typically carried out in a suitable solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(propan-2-yl)quinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: N-substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including N-(propan-2-yl)quinolin-5-amine, are explored for their potential as therapeutic agents in treating diseases such as malaria and cancer.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)quinolin-5-amine is primarily attributed to its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, which can result in anticancer effects. Additionally, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar ring structure but without the isopropyl and amine substitutions.

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

    Quinolin-5-amine: A compound with an amine group at the 5-position but without the isopropyl substitution.

Uniqueness: N-(propan-2-yl)quinolin-5-amine is unique due to the presence of both the isopropyl and amine groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a therapeutic agent by improving its binding affinity to molecular targets and modulating its pharmacokinetic properties.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

N-propan-2-ylquinolin-5-amine

InChI

InChI=1S/C12H14N2/c1-9(2)14-12-7-3-6-11-10(12)5-4-8-13-11/h3-9,14H,1-2H3

InChI Key

PGPWSMDTTKCLQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=CC2=C1C=CC=N2

Origin of Product

United States

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